4-Nitro-2,3,6-trimethylanisole
Description
Rationale for Dedicated Research on 4-Nitro-2,3,6-trimethylanisole
The primary driving force for research into this compound is its role as a key intermediate in the synthesis of more complex molecules. google.com Specifically, the nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization. This transformation is a common strategy in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org The presence of multiple methyl groups provides steric bulk, which can influence the conformation and reactivity of the molecule and its derivatives. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of highly substituted aromatic compounds that may not be easily accessible through other routes.
Overview of Prior Research Paradigms and Knowledge Gaps related to Substituted Nitroanisoles
Research on substituted nitroanisoles has traditionally focused on several key areas:
Synthesis and Reactivity: A significant body of research is dedicated to the development of efficient synthetic routes to various substituted nitroanisoles and the exploration of their reactivity in nucleophilic aromatic substitution, reduction of the nitro group, and other transformations. icm.edu.plclockss.org
Electronic and Steric Effects: Studies have investigated how the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, along with the steric hindrance from other substituents, affects the molecule's properties and reaction outcomes. chempap.org
Photochemistry: The photochemical behavior of nitroaromatic compounds, including some nitroanisole derivatives, has been an area of active investigation, particularly their potential for nucleophilic photosubstitution reactions. researchgate.net
Despite the existing body of knowledge, there remain gaps in the understanding of highly substituted nitroanisoles like this compound. Detailed spectroscopic characterization and a comprehensive understanding of the influence of the specific trimethyl substitution pattern on its reactivity are not extensively documented in publicly available literature. Furthermore, while its role as a synthetic intermediate is established in patent literature, broader academic exploration of its potential applications remains an area for further investigation.
Detailed Research Findings
The available scientific literature, primarily in the form of patents, provides specific insights into the synthesis and subsequent reactions of this compound.
Synthesis of this compound
A documented method for the synthesis of this compound involves the nitration of 2,3,6-trimethylanisole. google.com The reaction is carried out using a mixture of concentrated nitric acid in acetic acid at an elevated temperature.
Reaction Scheme:
Table 1: Synthesis of this compound
| Reactant | Reagents | Solvent | Temperature | Yield | Reference |
| 2,3,6-trimethylanisole | conc. HNO₃ | Acetic Acid | 70-80°C | 72% | google.com |
This process yields the desired product, which can be used in subsequent steps without further purification. google.com
Reactivity: Reduction of the Nitro Group
A key reaction of this compound is the reduction of its nitro group to form 4-Amino-2,3,6-trimethylanisole. This transformation is typically achieved through catalytic hydrogenation.
Reaction Scheme:
Table 2: Reduction of this compound
| Reactant | Catalyst | Solvent | Reaction Time | Yield | Reference |
| This compound | Pd/C (5%) | Ethanol | 4 hours | 63% | google.com |
The resulting amine is a valuable intermediate for the synthesis of more complex heterocyclic compounds. google.com
Spectroscopic Characterization (Expected)
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the methoxy group protons, and the three methyl group protons. The chemical shifts of these protons would be influenced by the electronic effects of the nitro and methoxy groups, as well as the steric environment created by the methyl groups.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, reflecting the electron-donating and -withdrawing effects of the substituents.
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other characteristic peaks would include those for C-H stretching of the aromatic and methyl groups, and C-O stretching of the anisole (B1667542) moiety.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, methyl groups, and the methoxy group.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methoxy-1,3,4-trimethyl-5-nitrobenzene |
InChI |
InChI=1S/C10H13NO3/c1-6-5-9(11(12)13)7(2)8(3)10(6)14-4/h5H,1-4H3 |
InChI Key |
JTWUVUXUTSTEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Nitro 2,3,6 Trimethylanisole and Its Precursors
Synthesis of Key Precursors to 4-Nitro-2,3,6-trimethylanisole
The primary precursor for the target molecule is 2,3,6-trimethylanisole. Its synthesis, along with that of structurally related trimethylphenols and anilines, provides the foundational chemistry for the subsequent nitration step.
Routes to 2,3,6-Trimethylanisole
The synthesis of 2,3,6-trimethylanisole typically proceeds from its corresponding phenol, 2,3,6-trimethylphenol. The formation of the anisole (B1667542) is achieved through O-methylation of the phenol.
| Starting Material | Methylating Agent | Catalyst | Temperature (°C) | Phase | Reference |
| m-Cresol | Methanol | Solid Acid / Metal Oxide | 300-460 | Gas | nih.govnbinno.com |
| 2,6-Xylenol | Methanol | Aluminum Oxide | 250-400 | Gas | google.com |
| 2,3-Xylenol / 2,5-Xylenol | Methanol | Amorphous Titanium Components | ~470 | Gas | google.com |
O-Methylation to 2,3,6-Trimethylanisole: Once 2,3,6-trimethylphenol is obtained, it is converted to 2,3,6-trimethylanisole via a Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, sodium hydroxide) to form the phenoxide, which then acts as a nucleophile, attacking a methylating agent like dimethyl sulfate or methyl iodide to form the anisole ether.
Synthesis of Related Trimethylphenol and Aniline (B41778) Derivatives
The synthesis of other trimethyl-substituted aromatic compounds provides context and alternative precursors for related chemical processes.
2,4,6-Trimethylaniline (B148799) (Mesidine): This compound is commercially prepared from mesitylene. wikipedia.org The synthesis involves a two-step process:
Nitration: Mesitylene undergoes selective mononitration using a mixture of nitric acid and sulfuric acid at low temperatures (below 10°C) to prevent oxidation of the methyl groups, yielding nitromesitylene. guidechem.comchemicalbook.com
Reduction: The resulting nitromesitylene is then reduced to 2,4,6-trimethylaniline. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation or using iron powder in the presence of hydrochloric acid. guidechem.comchemicalbook.com
2,3,6-Trimethylaniline: While specific high-yield laboratory syntheses are less commonly detailed in broad literature, its preparation can be inferred from general aniline synthesis methods, such as the reduction of a corresponding nitroaromatic compound or amination of the corresponding phenol derivative.
Direct Synthesis of this compound via Electrophilic Aromatic Nitration
The introduction of a nitro group onto the 2,3,6-trimethylanisole ring is achieved through electrophilic aromatic nitration. The key challenges in this step are optimizing the reaction conditions to maximize yield and controlling the position of nitration (regiochemistry) on the highly substituted ring.
Optimization of Nitrating Agent Systems and Reaction Conditions
The choice of nitrating agent is critical for achieving efficient nitration. Aromatic nitration is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgrushim.ru However, for highly activated rings like substituted anisoles, milder and more selective reagents can be advantageous to prevent over-nitration and side reactions.
Alternative nitrating systems include:
Dinitrogen Pentoxide (N₂O₅): An effective and eco-friendly agent that can be used in stoichiometric amounts, reducing acidic waste. nih.gov
Metal Nitrates: Reagents like bismuth subnitrate in the presence of thionyl chloride offer a mild and selective method for nitrating aromatic compounds, including phenols and anisoles. nih.gov
Guanidine Nitrate and Ethylene Glycol Dinitrate (EGDN): These have been examined as nitrating agents in the presence of acid, showing rapid reaction and high yields for both activated and deactivated substrates. uri.edu
Reaction conditions such as temperature, solvent, and reaction time must be carefully controlled. For activated substrates, low temperatures are often employed to enhance selectivity and control the exothermic nature of the reaction. The solvent can also influence the regioselectivity of the reaction; studies on anisole have shown that nonpolar solvents can lead to better conversions and yields. researchgate.net
| Nitrating System | Active Electrophile | Advantages | Reference |
| HNO₃ / H₂SO₄ ("Mixed Acid") | NO₂⁺ | Inexpensive, widely used, mature technology | wikipedia.orgrushim.ru |
| Dinitrogen Pentoxide (N₂O₅) | NO₂⁺ | Eco-friendly, reduces acidic waste | nih.gov |
| Bismuth Subnitrate / SOCl₂ | In situ generated nitrating species | Mild conditions, high selectivity | nih.gov |
| Guanidine Nitrate / Acid | NO₂⁺ | Rapid reaction, high yield | uri.edu |
Regiochemical Control and Isomer Distribution in Nitration Processes
Regiochemical control is paramount in the nitration of 2,3,6-trimethylanisole. The position of the incoming nitro group is directed by the existing substituents on the aromatic ring.
Directing Effects: The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its strong resonance (+R) effect. ulisboa.pt The methyl groups (-CH₃) are also activating and ortho, para-directing through inductive (+I) and hyperconjugative effects. quora.com
Analysis of 2,3,6-trimethylanisole:
The C2, C3, and C6 positions are already substituted.
The C4 position is para to the strongly directing methoxy group and ortho to the C3-methyl group.
The C5 position is meta to the methoxy group but ortho to the C6-methyl group.
Given the dominance of the methoxy group's directing effect, electrophilic attack is overwhelmingly favored at the C4 (para) position. The C2 and C6 (ortho) positions are sterically blocked by methyl groups. Attack at the C5 position is electronically disfavored due to its meta relationship to the powerful methoxy director. Therefore, the nitration of 2,3,6-trimethylanisole is expected to yield this compound with very high regioselectivity. Studies on similar polysubstituted aromatic compounds confirm that high regioselectivity is maintained even with highly reactive nitrating systems. nih.gov
Mechanistic Investigations of the Nitration of Highly Substituted Anisoles
The mechanism of nitration for anisoles follows the general pathway for electrophilic aromatic substitution.
Formation of the Electrophile: In a mixed-acid system, nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion (NO₂⁺).
Electrophilic Attack: The electron-rich π-system of the anisole ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex.
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitroanisole product. ulisboa.pt
For highly substituted anisoles, an alternative pathway known as ipso-attack can occur. This involves the electrophile attacking a ring position that is already substituted (e.g., a carbon bearing a methyl group). This can lead to the formation of dienone intermediates, which may subsequently rearrange or undergo other reactions. While this pathway is less common, its possibility must be considered in complex, sterically hindered systems.
Alternative Synthetic Approaches to the this compound Framework
Beyond the direct nitration of a fully formed precursor, the fundamental carbon skeleton of polysubstituted aromatic compounds can be conceptually assembled through various strategic bond-forming reactions. These alternative approaches, while often more complex and less direct for a target like this compound, offer unique possibilities for constructing highly functionalized cores.
Ring-Closing Reactions and Cycloaddition Strategies
The construction of a highly substituted benzene (B151609) ring from acyclic or less complex cyclic precursors is a formidable challenge in organic synthesis. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for forming six-membered rings with controlled stereochemistry. In principle, a substituted diene and a dienophile could be chosen to construct a cyclohexene ring bearing the necessary substituents, which could then be aromatized and further functionalized to yield the target nitroanisole. However, the practical application of this strategy for a tetrasubstituted benzene ring like that in this compound is not commonly reported and presents significant challenges in precursor synthesis and regioselectivity control.
Ring-closing reactions are another fundamental class of reactions for forming cyclic structures. While powerful for synthesizing many ring systems, their application to create the aromatic core of this compound from an acyclic precursor is not a conventional or documented approach. The stereoelectronic requirements for ring closure are governed by principles such as Baldwin's rules, which dictate the favored or disfavored nature of a cyclization pathway based on ring size and the geometry of the reacting centers.
| Ring Size | Exo-Tet | Endo-Tet | Exo-Trig | Endo-Trig | Exo-Dig | Endo-Dig |
|---|---|---|---|---|---|---|
| 3 | Favored | Disfavored | Favored | Disfavored | Disfavored | Favored |
| 4 | Favored | Disfavored | Favored | Disfavored | Disfavored | Favored |
| 5 | Favored | Disfavored | Favored | Disfavored | Favored | Favored |
| 6 | Favored | Disfavored | Favored | Favored | Favored | Favored |
| 7 | Favored | Disfavored | Favored | Favored | Favored | Favored |
These strategies are more commonly employed in the synthesis of complex natural products or heterocyclic systems rather than for the de novo synthesis of simple, polysubstituted aromatics for which more direct methods are available.
Functional Group Interconversions on Pre-existing Aromatic Systems
A more practical and widely employed alternative strategy involves the chemical modification of functional groups on an already assembled aromatic ring. This approach leverages the robust and predictable nature of aromatic chemistry to introduce or alter substituents in a controlled manner. The synthesis of aromatic nitro compounds is typically achieved through two main strategies: electrophilic aromatic substitution or functional group interconversion (FGI), such as the oxidation of arylamines. acs.org
The most common method for introducing a nitro group is electrophilic aromatic nitration. chemistrysteps.com This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid," to generate the highly reactive nitronium ion (NO₂⁺) as the active electrophile. chemistrysteps.commasterorganicchemistry.com For a precursor like 2,3,6-trimethylanisole, the existing methoxy (-OCH₃) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions. The final position of the nitro group is determined by the combined directing effects of these substituents.
Alternative FGI strategies can provide pathways to the target compound when direct nitration is problematic or yields undesirable isomers. These can include:
Oxidation of an Amine: Synthesis can proceed from the corresponding aniline, 4-Amino-2,3,6-trimethylanisole. The amino group can be converted to a nitro group through oxidation, for example, using reagents like trifluoroperacetic acid.
Sandmeyer Reaction: Starting from the same aniline precursor, the amino group can be converted to a diazonium salt (Ar-N₂⁺). Subsequent treatment with sodium nitrite (NaNO₂) in the presence of a copper catalyst can then displace the diazonium group and install a nitro group.
Modification of Other Groups: A substituent already on the ring can be chemically transformed into a nitro group, although this is less common than the aforementioned methods.
These FGI approaches provide valuable flexibility in synthetic planning, allowing chemists to navigate challenges related to regioselectivity and functional group compatibility.
Advanced Techniques in Synthetic Scale-Up and Process Optimization
The transition from laboratory-scale synthesis to industrial production necessitates a focus on safety, efficiency, reproducibility, and sustainability. Aromatic nitration, in particular, is a notoriously hazardous process due to its highly exothermic nature and the use of corrosive, dangerous reagents. vapourtec.combeilstein-journals.org Advanced engineering and chemical principles are being applied to mitigate these risks and optimize the synthesis of nitroaromatics.
Continuous Flow Chemistry Applications in Nitroanisole Synthesis
Continuous flow chemistry, particularly using microreactors, has emerged as a transformative technology for managing hazardous reactions like nitration. beilstein-journals.orgbeilstein-journals.org By performing the reaction in a continuously moving stream within narrow channels, flow reactors offer significant advantages over traditional batch processing. vapourtec.comrsc.org
Key benefits include:
Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given moment. vapourtec.com Furthermore, the high surface-area-to-volume ratio allows for extremely efficient heat dissipation, preventing dangerous temperature spikes and reducing the risk of thermal runaway reactions. beilstein-journals.orgacs.org
Precise Reaction Control: Critical process parameters such as temperature, pressure, residence time, and reagent stoichiometry can be controlled with high precision. beilstein-journals.orgnih.gov This allows for fine-tuning the reaction to maximize yield and selectivity while minimizing the formation of byproducts from over-nitration. vapourtec.com
Improved Efficiency and Scale-Up: Reactions in flow systems often reach completion in seconds or minutes, compared to hours in batch reactors. beilstein-journals.org Scaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which is often simpler and safer than designing larger batch reactors. researchgate.net
The application of flow chemistry to nitration processes has been shown to improve product quality and reproducibility while creating a much safer operating environment. vapourtec.com
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional mixed-acid nitration process is a prime target for green innovation due to its significant environmental and safety drawbacks. nih.govfrontiersin.org
Several green strategies are being explored for aromatic nitration:
Solid Acid Catalysts: Replacing liquid sulfuric acid with recyclable solid acid catalysts, such as zeolites or modified metal oxides, is a major focus. rsc.orgrsc.orggoogle.com These catalysts can facilitate the generation of the nitronium ion without producing large volumes of corrosive, spent acid waste, which is costly to treat and recycle. rsc.orggoogle.com Zeolite beta, in particular, has shown high activity and selectivity in the nitration of aromatic compounds. rsc.org
Alternative Nitrating Agents: Research is ongoing into safer and more environmentally benign nitrating agents to replace the hazardous mixed-acid system. researchgate.net Options include dinitrogen pentoxide (N₂O₅), which can be used almost stoichiometrically and significantly reduces acidic waste, and various metal nitrates (e.g., calcium nitrate, copper nitrate) used in conjunction with other activators. gordon.edunih.gov
Solvent-Free and Alternative Media: Conducting reactions without a solvent or in greener solvents (like ionic liquids or supercritical fluids) can dramatically reduce waste. frontiersin.orggoogle.com Some protocols have been developed for nitration using only aqueous nitric acid, eliminating the need for a strong co-acid catalyst. nih.govfrontiersin.org
Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation or ultrasonic irradiation can accelerate reaction rates, often leading to cleaner reactions with higher yields in shorter times. beilstein-journals.orggordon.edu
By incorporating these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable. researchgate.net
| Parameter | Traditional Method (Mixed Acid) | Green Alternative (e.g., Solid Acid Catalyst) |
|---|---|---|
| Reagents | Conc. HNO₃ + Conc. H₂SO₄ | HNO₃ + Zeolite or other solid catalyst |
| Byproducts/Waste | Large volumes of spent sulfuric acid | Water; catalyst is recycled |
| Safety Concerns | Highly corrosive, strong exotherm, potential for runaway | Reduced corrosivity, often milder conditions |
| Process Complexity | Requires neutralization and separation of acid waste | Simple filtration to recover and reuse catalyst |
| Environmental Impact | High, due to acid waste generation and disposal issues | Low, aligns with principles of waste prevention and catalysis |
Chemical Reactivity and Mechanistic Organic Chemistry of 4 Nitro 2,3,6 Trimethylanisole
Electrophilic Aromatic Substitution Reactions of 4-Nitro-2,3,6-trimethylanisole
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. The reactivity of this compound in these reactions is dictated by the combined influence of its five substituents.
The benzene (B151609) ring of this compound is influenced by the competing electronic effects of the methoxy (B1213986) (-OCH3) and nitro (-NO2) groups.
Methoxy Group (-OCH3): The methoxy group is a powerful activating group. While the oxygen atom is highly electronegative and withdraws electron density inductively through the sigma bond, its more significant effect is the donation of a lone pair of electrons into the aromatic π-system via resonance (p-π conjugation). libretexts.org This resonance effect substantially increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene. lumenlearning.com For example, anisole (B1667542) reacts in electrophilic substitution about ten thousand times faster than benzene. libretexts.orgmsu.edu
Nitro Group (-NO2): The nitro group is a strong deactivating group. It withdraws electron density from the aromatic ring through both a powerful inductive effect (due to the positive formal charge on the nitrogen) and a resonance effect. libretexts.orgquora.com This withdrawal of electron density makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles. A nitro substituent can decrease the ring's reactivity by a factor of roughly a million compared to benzene. lumenlearning.commsu.edu
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| Methoxy (-OCH3) | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |
| Nitro (-NO2) | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |
| Methyl (-CH3) | Electron-donating | N/A (Hyperconjugation) | Activating | Ortho, Para |
The three methyl (-CH3) groups also play a critical role in the reactivity of the molecule.
Directing Effects: Methyl groups are activating substituents that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com They donate electron density through an inductive effect and hyperconjugation, which helps to stabilize the cationic intermediate (the Wheland intermediate or σ-complex) formed during the reaction. libretexts.orgmsu.edu In this compound, the methoxy group at C-1 and the methyl groups at C-2, C-3, and C-6 all activate the ring and direct incoming electrophiles to their respective ortho and para positions. The nitro group at C-4 deactivates the ring and directs meta. The only available position for substitution is C-5. This position is ortho to the methyl group at C-6, meta to the methyl group at C-3, meta to the methoxy group at C-1, and ortho to the nitro group at C-4. The powerful ortho, para-directing influence of the methoxy group is blocked at both ortho positions (C-2, C-6) and the para position (C-4) by other substituents.
Steric Hindrance: A dominant factor in the reactivity of this molecule is steric hindrance. The three bulky methyl groups, particularly those at C-2 and C-6 flanking the methoxy group, create significant spatial crowding. This steric hindrance makes it difficult for an incoming electrophile to approach and attack the aromatic ring, especially at positions close to these groups. libretexts.orgyoutube.com The only unsubstituted carbon, C-5, is shielded by the adjacent methyl group at C-6 and the nitro group at C-4. Therefore, any electrophilic substitution is severely sterically hindered.
Specific experimental studies on the halogenation, sulfonation, or Friedel-Crafts alkylation of this compound are not widely documented in readily available literature. However, the reactivity can be predicted based on the electronic and steric factors discussed.
Predicted Reactivity: The combination of a deactivated ring (due to the nitro group) and severe steric hindrance suggests that this compound would be highly unreactive towards electrophilic aromatic substitution. wikipedia.org Standard conditions for reactions like halogenation, sulfonation, or alkylation would likely result in no reaction. libretexts.org If a reaction were to be forced under very harsh conditions (e.g., high temperatures, strong Lewis acids), substitution would be expected to occur, if at all, at the only available position: C-5. The directing effects of the substituents on the C-5 position are conflicting, but the steric accessibility is the overriding factor.
| Reaction | Typical Reagents | Predicted Reactivity with this compound |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Very low to none; requires harsh conditions. |
| Sulfonation | Fuming H2SO4 | Very low to none; requires harsh conditions. |
| Alkylation | R-Cl, AlCl3 | Very low to none; ring is too deactivated and sterically hindered. |
Nucleophilic Aromatic Substitution Reactions of this compound
The presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).
The SNAr mechanism typically requires the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate that forms upon nucleophilic attack. nih.gov
In this compound, the nitro group at C-4 is para to the methoxy group at C-1. While methoxide is not an excellent leaving group, it can be displaced by strong nucleophiles under certain conditions. The electron-deficient character of the ring, enhanced by the nitro group, makes the C-1 position susceptible to nucleophilic attack. nih.gov The attack of a nucleophile at C-1 would lead to the displacement of the methoxy group. The methyl groups at C-2 and C-6 would sterically hinder the approach of the nucleophile to the C-1 position, potentially slowing the reaction rate compared to a less substituted nitroanisole.
The key intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex or σ-adduct. wikipedia.org This complex is formed by the addition of the nucleophile to the electron-deficient aromatic ring. nih.gov
Transformations Involving the Nitro Functional Group of this compound
The nitro group is a versatile functional group that can undergo a variety of transformations, making it a valuable moiety in organic synthesis. Its strong electron-withdrawing properties influence the reactivity of the aromatic ring to which it is attached.
The reduction of aromatic nitro compounds to their corresponding amines is a fundamental and widely used transformation in organic chemistry. These aromatic amines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. The conversion of a nitro group to an amine group is a key step in many industrial processes.
A variety of reducing agents and methods can be employed for this transformation. Catalytic hydrogenation is a common industrial method, utilizing catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. Other methods include the use of metals like iron, tin, or zinc in acidic media. For instance, the synthesis of 2,4,6-trimethylaniline (B148799) involves the nitration of mesitylene followed by reduction of the nitro group.
The general reaction for the reduction of a nitroarene to an aniline (B41778) is as follows:
R-NO(_2) + Reducing Agent (\rightarrow) R-NH(_2)
Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds to Amines
| Reagent/Method | Description |
|---|---|
| Catalytic Hydrogenation | Utilizes H(_2) gas with metal catalysts like Pd/C, PtO(_2), or Raney Nickel. |
| Metal/Acid Reduction | Employs metals such as Fe, Sn, or Zn in the presence of an acid (e.g., HCl). |
| Sodium Hydrosulfite | An effective reducing agent for this conversion. |
| Sodium Borohydride (B1222165) | Often used in combination with a transition metal complex like Ni(PPh(_3))(_4) to enhance its reducing power. |
The reduction of nitroaromatic compounds can be controlled to yield intermediates other than the fully reduced amine. Partial reduction can lead to the formation of phenylhydroxylamines, nitroso compounds, or azoxy compounds. The choice of reducing agent and reaction conditions is critical for achieving selectivity. For example, aryl hydroxylamines can be synthesized using reagents like Raney nickel and hydrazine at low temperatures or through electrolytic reduction.
The versatile reactivity of the nitro group also allows for various derivatization reactions. For instance, reactions of nitroarenes with nucleophiles can proceed through different pathways, including direct nucleophilic attack to form (\sigma)-adducts or single-electron transfer to form radical-ion pairs. The nitro group can also act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups.
Table 3: Products of Partial Reduction and Derivatization of Nitroarenes
| Product | Reagents/Conditions |
|---|---|
| Aryl Hydroxylamines | Raney nickel and hydrazine (0-10 °C); Zinc metal in aqueous ammonium chloride. |
| Azo Compounds | Treatment with metal hydrides like LiAlH(_4) or NaBH(_4). |
| Hydrazine Compounds | Treatment with excess zinc metal. |
| Oximes | Reduction using metal salts like tin(II) chloride or chromium(II) chloride. |
The nitro group can be involved in radical reactions, providing pathways to various nitrogen-containing compounds. Nitrogen-centered radicals can be generated through several methods, including single-electron transfer, thermolysis, electrolysis, and photolysis. These radicals can undergo cyclization reactions to form a wide variety of nitrogen heterocycles.
In the context of nitroaromatic compounds, reactions involving nitrogen-centered radicals can be initiated by photolysis or other radical-generating methods. For example, reactive nitrogen species like nitrogen dioxide ((\cdot)NO(_2)) can react with other molecules through radical mechanisms. The chemistry of nitro radicals has seen significant progress, enabling efficient access to nitro-containing compounds and their derivatives.
Reactions of the Methoxy Group and Methyl Substituents
The methoxy group in this compound is an ether linkage that can be cleaved under certain conditions. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for this purpose.
The mechanism of ether cleavage can be S(_N)1 or S(_N)2, depending on the structure of the ether. For aryl alkyl ethers like anisole derivatives, the reaction with a strong acid typically yields a phenol and an alkyl halide. This is because the bond between the aromatic carbon and the oxygen is stronger than the bond between the alkyl carbon and the oxygen, and the aromatic ring is not susceptible to S(_N)2 attack.
Demethylation can also be achieved through other means, such as photoinduced reactions. For example, photoexcitation of certain nitro-substituted anilines can lead to demethylation in the presence of an external acceptor or a base.
Table 4: Reagents and Conditions for Ether Cleavage
| Reagent | Conditions | Products from Aryl Alkyl Ether |
|---|---|---|
| Hydroiodic Acid (HI) | Typically requires heat. | Phenol and Alkyl Iodide |
| Hydrobromic Acid (HBr) | Generally requires heat. | Phenol and Alkyl Bromide |
| Boron Tribromide (BBr(_3)) | A strong Lewis acid used for cleaving ethers. | Phenol and Alkyl Bromide |
| Photochemical Conditions | Can induce demethylation in specific substrates. | Varies depending on the substrate and conditions. |
Side-Chain Functionalization of Methyl Groups (e.g., Bromination of related anisoles)
The functionalization of the methyl side-chains of this compound, particularly through reactions like bromination, proceeds via a free-radical mechanism. This type of reaction, often referred to as benzylic bromination, is characteristic of alkyl-substituted aromatic compounds. The reaction is typically initiated by light (hν) or a radical initiator, such as benzoyl peroxide, and utilizes a reagent like N-bromosuccinimide (NBS) to provide a low, constant concentration of bromine radicals.
The mechanism involves three key stages:
Initiation: The process begins with the homolytic cleavage of the bromine source to generate bromine radicals. In the case of using NBS, it reacts with trace amounts of HBr to produce a low concentration of Br₂, which is then cleaved by light or heat into two bromine radicals (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of the anisole derivative. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The formed benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic ring. This benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the brominated product and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.
The reactivity of the different methyl groups in this compound towards side-chain bromination would be influenced by both steric and electronic factors. The methyl groups at positions 2 and 6 are ortho to the bulky methoxy group and the nitro group, which could sterically hinder the approach of the bromine radical. The methyl group at position 3 is less sterically hindered. Electronically, the nitro group is a strong deactivating group, which withdraws electron density from the ring. This deactivation can influence the stability of the benzylic radical intermediate, although the primary directing effect in free-radical halogenation is the stability of the radical formed.
| Reactant | Reagent | Conditions | Major Product |
| Toluene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide | Benzyl bromide |
| p-Xylene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide | p-(Bromomethyl)toluene |
| Mesitylene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide | 3,5-Dimethylbenzyl bromide |
This table illustrates the typical outcomes of side-chain bromination on related alkylaromatic compounds, which serves as a model for the expected reactivity of the methyl groups on this compound.
Comparative Reactivity Studies with Isomeric and Analogous Nitroanisoles
The reactivity of this compound in chemical reactions, particularly electrophilic aromatic substitution, is significantly influenced by the electronic and steric effects of its substituents: the nitro group (-NO₂), the methoxy group (-OCH₃), and the three methyl groups (-CH₃). To understand its reactivity, it is instructive to compare it with its isomers and other analogous nitroanisoles.
Electronic Effects:
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director.
Methyl Groups (-CH₃): These are weakly electron-donating groups through the inductive effect (+I) and hyperconjugation. They are activating groups and ortho-, para-directors.
Steric Effects:
The presence of multiple substituents on the aromatic ring leads to significant steric hindrance. The three methyl groups and the methoxy group can physically block the approach of reagents to certain positions on the ring.
Comparative Reactivity:
Now, let's compare this with a hypothetical isomer, such as 2-Nitro-3,4,6-trimethylanisole . In this isomer, the positions open for electrophilic attack are the 5-position.
For this compound (substitution at C5):
Activating groups: -OCH₃ (para), -CH₃ at C2 (meta), -CH₃ at C3 (ortho), -CH₃ at C6 (ortho).
Deactivating group: -NO₂ (ortho).
For a hypothetical 2-Nitro-3,4,6-trimethylanisole (substitution at C5):
Activating groups: -OCH₃ (para), -CH₃ at C3 (meta), -CH₃ at C4 (ortho), -CH₃ at C6 (ortho).
Deactivating group: -NO₂ (meta).
In electrophilic aromatic substitution, the deactivating effect of a nitro group is strongest at the ortho and para positions and weaker at the meta position. Therefore, in the hypothetical 2-nitro isomer, the deactivating effect of the nitro group on the 5-position would be less pronounced than in this compound. This suggests that the 2-nitro isomer might be more reactive towards electrophilic substitution at the 5-position.
The steric environment also plays a crucial role. In this compound, the 5-position is flanked by the nitro group at C4 and the methyl group at C6, creating significant steric hindrance. In the hypothetical 2-nitro isomer, the 5-position is flanked by the methyl groups at C4 and C6, which might present a slightly different steric environment.
A qualitative comparison of the expected reactivity of different positions in isomeric nitro-trimethylanisoles can be summarized as follows:
| Compound | Position of Attack | Directing Effects of Activating Groups | Effect of Deactivating Nitro Group | Steric Hindrance | Predicted Relative Reactivity |
| This compound | C5 | Favorable (ortho/para to OCH₃ and CH₃) | Strong deactivation (ortho to NO₂) | High | Low |
| 2-Nitro-3,4,6-trimethylanisole (hypothetical) | C5 | Favorable (ortho/para to OCH₃ and CH₃) | Weaker deactivation (meta to NO₂) | High | Moderate |
| 3-Nitro-2,4,6-trimethylanisole (hypothetical) | C5 | Favorable (ortho/para to OCH₃ and CH₃) | Strong deactivation (para to NO₂) | High | Very Low |
This table provides a qualitative prediction of the relative reactivity of different isomeric nitro-trimethylanisoles towards electrophilic substitution based on established principles of electronic and steric effects in aromatic compounds.
The interplay of these electronic and steric factors makes predicting the precise reactivity challenging without experimental data. However, these fundamental principles provide a strong framework for understanding the chemical behavior of this compound in comparison to its isomers and other related nitroaromatic compounds.
Advanced Spectroscopic and Analytical Characterization of 4 Nitro 2,3,6 Trimethylanisole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Nitro-2,3,6-trimethylanisole, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show a single proton signal, appearing as a singlet, due to the lone proton on the highly substituted benzene (B151609) ring. The chemical shift of this proton would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and methyl groups. The methoxy group protons would present as a sharp singlet, typically in the range of 3.5-4.0 ppm. The three methyl groups attached to the aromatic ring are chemically non-equivalent and are therefore expected to produce three distinct singlets. Their precise chemical shifts would vary depending on their position relative to the nitro and methoxy groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in this compound. The spectrum is expected to show nine distinct signals: six for the aromatic carbons, one for the methoxy carbon, and three for the methyl carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon bearing the nitro group would be shifted downfield, while the carbons attached to the methyl and methoxy groups would be influenced by their electron-donating nature. The quaternary carbons in the aromatic ring would typically show weaker signals compared to the protonated carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | ~7.0-7.5 | - |
| Methoxy (-OCH₃) | ~3.8-4.0 | ~55-60 |
| Methyl (-CH₃) | ~2.2-2.5 | ~15-25 |
| Aromatic-C (Substituted) | - | ~120-160 |
Note: The predicted chemical shift values are approximate and can vary based on the solvent and experimental conditions.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this particular molecule, with its isolated aromatic proton and singlet methyl and methoxy groups, no cross-peaks are expected in the COSY spectrum, confirming the lack of scalar coupling between these proton environments.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated aromatic carbon, the methoxy carbon, and the three methyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This technique would be particularly useful for confirming the relative positions of the substituents on the aromatic ring. For instance, a NOE correlation between the methoxy protons and the protons of an adjacent methyl group would provide strong evidence for their spatial closeness.
While the aromatic ring of this compound is planar, rotation around the single bond connecting the methoxy group to the ring can lead to different conformations. The steric hindrance caused by the adjacent methyl groups and the nitro group could influence the preferred orientation of the methoxy group. Advanced NMR techniques, such as variable temperature NMR studies and NOESY, could provide insights into the rotational barrier and the predominant conformation of the methoxy group relative to the plane of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula of C₁₀H₁₃NO₃. This is a critical step in the identification and characterization of a new or unknown compound.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. For this compound, the fragmentation is expected to be initiated by the loss of the nitro group (NO₂) or a methyl radical (CH₃). Subsequent fragmentations could involve the loss of the methoxy group or cleavage of the aromatic ring. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, which can be used to confirm its identity and distinguish it from its isomers.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₁₀H₁₃NO₃⁺ | 195.0895 |
| [M - NO₂]⁺ | C₁₀H₁₃O⁺ | 149.0966 |
| [M - CH₃]⁺ | C₉H₁₀NO₃⁺ | 180.0661 |
| [M - OCH₃]⁺ | C₉H₁₀NO₂⁺ | 164.0712 |
Note: The predicted m/z values are for the monoisotopic masses.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.govresearchgate.net It is an indispensable tool for assessing the purity of synthesized this compound and for detecting its presence at trace levels in various matrices. nih.govnih.gov
In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component, including this compound, elutes from the column, it enters the mass spectrometer. The molecules are then ionized, commonly by electron ionization (EI), which can cause fragmentation. nih.govresearchgate.net The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.
For purity analysis, a sharp, single peak at a specific retention time for this compound would indicate a high degree of purity. The presence of other peaks would signify impurities, which can be identified by their respective mass spectra.
For trace analysis, such as in environmental samples, GC-MS provides excellent sensitivity and selectivity. researchgate.net Techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analyte from a sample matrix, allowing for detection at very low levels, such as the μg/L range. nih.gov While conventional electron ionization can sometimes lead to extensive fragmentation making molecular ion determination difficult for some nitroaromatic compounds, alternative ionization techniques can be employed to yield a more prominent molecular ion peak, aiding in unambiguous identification. nih.govresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The nitro group (–NO₂), methoxy group (–OCH₃), methyl groups (–CH₃), and the substituted aromatic ring all exhibit characteristic vibrations.
Nitro Group (–NO₂): The nitro group has two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). These typically appear as strong bands in the IR spectrum. The asymmetric stretch is usually found in the 1500-1600 cm⁻¹ region, while the symmetric stretch appears in the 1300-1390 cm⁻¹ range. scirp.org
Aromatic Ring: The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹. pressbooks.pubpressbooks.pub Aromatic C=C stretching vibrations result in a series of peaks in the 1450 to 1600 cm⁻¹ region. pressbooks.pubpressbooks.pub The substitution pattern on the ring influences the C-H out-of-plane bending vibrations, which appear in the 690 to 900 cm⁻¹ range. pressbooks.pub
Methoxy Group (–OCH₃): The anisole (B1667542) moiety is characterized by the C-O stretching vibrations. The aryl-O stretch is typically observed around 1250 cm⁻¹, and the O-CH₃ stretch is found near 1040 cm⁻¹. The methyl C-H stretching of this group appears in the 2850-2960 cm⁻¹ range.
Methyl Groups (–CH₃): The three methyl groups attached to the ring will also exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ region and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.
Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H Stretch | 3030 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 |
| Methoxy (Aryl-O-CH₃) | Aryl-O Stretch | ~1250 |
| Methoxy (Aryl-O-CH₃) | O-CH₃ Stretch | ~1040 |
| Methyl (CH₃) | C-H Stretch | 2850 - 2960 |
The physical state of the sample can significantly influence its vibrational spectrum. In the solid state, molecules are arranged in a crystal lattice, and intermolecular interactions can affect vibrational frequencies. This can lead to peak broadening, splitting, or shifts compared to the solution phase. stackexchange.com For polar compounds, effects like hydrogen bonding in the condensed phase can be prominent. stackexchange.com
In a dilute solution with a nonpolar solvent, intermolecular interactions are minimized, and the resulting spectrum is often considered the "truest" representation of the isolated molecule's vibrations. stackexchange.com However, polar solvents can interact with the solute, particularly with polar functional groups like the nitro group in this compound, potentially causing shifts in the corresponding vibrational bands. Comparing the spectra from both solid and solution phases can provide insights into intermolecular forces and conformational differences between the states.
Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its electronic structure, conjugation, and chromophores.
The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene chromophore. The electronic structure is heavily influenced by the interplay between the electron-donating methoxy group (–OCH₃) and the electron-withdrawing nitro group (–NO₂). libretexts.org
Electronic Transitions: Organic molecules exhibit several types of electronic transitions, such as σ → σ, n → π, and π → π. wikipedia.org For aromatic compounds like this compound, the most significant absorptions in the UV-Vis range are the π → π transitions associated with the benzene ring. wikipedia.org The presence of the nitro and methoxy groups with non-bonding electrons (n) also allows for n → π* transitions. wikipedia.org The π → π* transitions are typically high-intensity (K-bands), while n → π* transitions are of lower intensity (R-bands). wikipedia.org
Conjugation Effects: The methoxy group is an activating group that donates electron density to the aromatic ring through resonance (a +M effect). libretexts.orgquora.com Conversely, the nitro group is a strong deactivating group that withdraws electron density from the ring through both resonance (-M effect) and induction (-I effect). libretexts.orglibretexts.org This "push-pull" system creates a significant intramolecular charge-transfer (ICT) character in the electronic transitions, which typically results in a bathochromic (red) shift of the main absorption band to longer wavelengths compared to unsubstituted benzene. chemrxiv.org The methyl groups act as weak electron-donating groups through hyperconjugation and induction, further modifying the energy levels of the molecular orbitals.
While many aromatic compounds fluoresce, nitro-substituted aromatics are often non-fluorescent or exhibit very weak fluorescence. rsc.orgnih.gov The nitro group is a well-known fluorescence quencher, as it promotes efficient intersystem crossing from the singlet excited state to the triplet state, providing a rapid non-radiative decay pathway. nih.govnih.govnih.gov Therefore, this compound is not expected to be a fluorescent compound. nih.govelsevierpure.com
The polarity of the solvent can have a pronounced effect on the position and intensity of UV-Vis absorption bands, a phenomenon known as solvatochromism. sciencepublishinggroup.comslideshare.net This effect is particularly significant for polar molecules like this compound, where the ground and excited states have different dipole moments.
For π → π* transitions in molecules with intramolecular charge-transfer character, an increase in solvent polarity generally leads to a greater stabilization of the more polar excited state compared to the ground state. researchgate.net This results in a decrease in the energy gap for the transition and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). sciencepublishinggroup.comslideshare.net
Conversely, for n → π* transitions, the ground state is often stabilized by polar solvents (e.g., through hydrogen bonding with the nitro group's oxygen atoms), while the excited state is less stabilized. This increases the transition energy and causes a shift to a shorter wavelength (a hypsochromic or blue shift). sciencepublishinggroup.comslideshare.net By studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, one can characterize the nature of its electronic transitions.
| Transition Type | Effect of Increasing Solvent Polarity | Spectral Shift |
|---|---|---|
| π → π* (with ICT character) | Greater stabilization of the excited state | Bathochromic (Red Shift) |
| n → π* | Greater stabilization of the ground state | Hypsochromic (Blue Shift) |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. The molecular structure, with its substituted benzene ring, is expected to be largely planar. The nitro group and the methoxy group, along with the three methyl groups, will influence the crystal packing through various intermolecular forces such as van der Waals interactions and potential weak C-H···O hydrogen bonds.
While specific crystallographic data for this compound is not available, a hypothetical dataset for a related substituted nitroaromatic compound is presented in the table below to illustrate the type of information that would be obtained from a successful X-ray crystallographic analysis.
| Crystallographic Parameter | Hypothetical Value for a Substituted Nitroaromatic |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z (molecules per unit cell) | 4 |
Chromatographic Techniques for Separation and Quantification
Chromatography is an essential tool for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be instrumental in assessing its purity, monitoring its synthesis, and analyzing its volatility.
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. In the context of this compound, HPLC would be the method of choice for determining the purity of a synthesized batch and for monitoring the progress of the synthetic reaction. The separation of potential isomers and byproducts is a key strength of HPLC.
A reverse-phase HPLC method would likely be the most effective approach. In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound and its potential isomers, the polarity differences, although subtle, would be sufficient to achieve separation.
A suitable starting point for method development could be based on the successful separation of a structurally similar compound, 2,3-Dimethyl-4-nitroanisole. A reverse-phase method using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid to improve peak shape, would be a logical choice. Detection would typically be carried out using a UV-Vis detector, as the nitroaromatic chromophore absorbs strongly in the UV region.
The following table outlines a potential set of HPLC conditions for the analysis of this compound, based on methods for related compounds.
| HPLC Parameter | Proposed Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC would be the ideal method to assess its volatility and to detect any volatile impurities. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
The choice of the stationary phase is critical for achieving good separation of closely related isomers. For nitroaromatic compounds, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point. The temperature program of the GC oven is another crucial parameter that can be optimized to enhance the separation of components with different boiling points.
Detection in GC can be accomplished using various detectors. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. For enhanced selectivity and sensitivity for nitro-containing compounds, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) would be highly suitable. Mass Spectrometry (MS) coupled with GC (GC-MS) would provide the most definitive identification of the separated components by furnishing their mass spectra.
A hypothetical set of GC conditions for the analysis of this compound is presented in the table below, drawing from established methods for other nitroaromatics.
| GC Parameter | Proposed Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | FID, ECD, or MS |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
Computational and Theoretical Chemistry Studies of 4 Nitro 2,3,6 Trimethylanisole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer deep insights into molecular geometry, electronic properties, and energetic stability.
Density Functional Theory (DFT) and Ab Initio Methods for Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for determining the optimized geometry and conformational preferences of molecules. researchgate.netnih.gov For 4-Nitro-2,3,6-trimethylanisole, these calculations would typically be performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. karazin.uadergipark.org.tr
The calculations would begin by optimizing the molecular geometry to find the lowest energy structure. This involves determining the precise bond lengths, bond angles, and dihedral angles. For this compound, key structural features would include the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986), nitro, and trimethyl substituents. Steric hindrance between the adjacent methyl groups and the methoxy or nitro groups would likely cause slight out-of-plane twisting of these substituents to relieve strain. Conformational analysis would focus on the rotation around the C-O bond of the anisole (B1667542) group and the C-N bond of the nitro group to identify the most stable conformer.
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Length (C-C) | Aromatic ring carbon-carbon bond | ~1.39 - 1.41 Å |
| Bond Length (C-N) | Aromatic carbon to nitro group nitrogen | ~1.47 Å |
| Bond Length (N-O) | Nitro group nitrogen-oxygen bond | ~1.22 Å |
| Bond Length (C-O) | Aromatic carbon to methoxy oxygen | ~1.36 Å |
| Bond Angle (O-N-O) | Angle within the nitro group | ~124° |
| Bond Angle (C-C-C) | Angle within the aromatic ring | ~120° |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. taylorandfrancis.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, which is activated by the electron-donating methoxy and methyl groups. The LUMO, conversely, would be concentrated on the electron-withdrawing nitro group, making it the site for nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity. researchgate.net
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro group. researchgate.net
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.
Green Regions: Represent neutral or near-zero potential.
An MEP analysis of this compound would clearly show the strong electronegative character of the nitro group, highlighting it as the primary site for interactions with electrophiles or hydrogen bond donors. The aromatic ring itself would show a more complex potential due to the interplay of the electron-donating and withdrawing groups.
Reaction Mechanism and Transition State Investigations
Theoretical calculations are instrumental in elucidating complex reaction mechanisms, identifying transient intermediates, and determining the energy barriers associated with transition states.
Elucidation of Nitration Pathways and Intermediates
The synthesis of this compound would typically involve the electrophilic nitration of a trimethylanisole precursor, such as 2,3,5-trimethylanisole. The standard mechanism for aromatic nitration involves a "mixed acid" of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comrushim.ru
The reaction proceeds through three main steps:
Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com
Nucleophilic Attack: The π-electron system of the anisole ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.
Deprotonation: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom bonded to the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com
Computational studies can model the energy profile of this reaction, calculating the energies of the reactants, the sigma complex intermediate, and the transition states connecting them. The directing effects of the substituents are crucial. The methoxy group (-OCH₃) and the methyl groups (-CH₃) are both activating and ortho, para-directing. In 2,3,5-trimethylanisole, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. Positions 2 and 5 are sterically hindered by methyl groups. Therefore, the nitration is directed predominantly to the 4- and 6-positions, leading to the formation of 4-Nitro-2,3,5-trimethylanisole and 6-Nitro-2,3,5-trimethylanisole. The formation of the specific isomer, this compound, would depend on the specific substitution pattern of the starting trimethylanisole.
Studies of Nucleophilic Attack and Adduct Formation
The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr). nih.govnih.gov Theoretical studies can investigate the mechanism of such reactions, for example, with alkoxide or amine nucleophiles.
The generally accepted mechanism involves two steps:
Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring (typically ortho or para to the nitro group), forming a resonance-stabilized anionic intermediate known as a σ-adduct or Meisenheimer complex. dur.ac.uk This step involves the dearomatization of the ring. nih.gov
Departure of Leaving Group: If there is a suitable leaving group on the carbon atom that was attacked, it is expelled, and the aromaticity of the ring is restored.
Computational modeling can be used to study the stability of the Meisenheimer complex. The geometry and electronic structure of this intermediate can be calculated, and the energy barrier for its formation can be determined. These studies help in understanding the factors that influence the rate and regioselectivity of nucleophilic attack on nitroaromatic compounds. For this compound, nucleophilic attack would be sterically hindered at the positions ortho to the nitro group (positions 3 and 5) due to the presence of methyl groups, suggesting that if a substitution reaction were to occur, it would face significant steric challenges.
Theoretical Prediction of Regioselectivity and Stereoselectivity
No specific theoretical studies on the prediction of regioselectivity and stereoselectivity for reactions involving this compound were found in the public domain. Such studies would typically involve quantum mechanical calculations to determine the activation energies of different reaction pathways and predict the most likely products.
Spectroscopic Property Prediction and Validation
While general methods for spectroscopic prediction are robust, specific computational data for this compound is absent from the available literature.
Computational NMR Chemical Shift Calculation
There are no published computational studies detailing the NMR chemical shift calculations for this compound. This type of analysis would be valuable for confirming the structure of the compound and understanding the electronic environment of its atoms.
Simulated UV-Vis and Vibrational Spectra for Comparison with Experimental Data
Simulated UV-Vis and vibrational spectra for this compound, which would aid in its identification and the understanding of its electronic transitions and vibrational modes, are not available in the reviewed literature.
Molecular Dynamics Simulations
Specific molecular dynamics simulations for this compound have not been reported.
Conformational Dynamics in Solution and Solid State
Information regarding the conformational dynamics of this compound in either the solution or solid state, as determined by molecular dynamics simulations, is not present in the available scientific literature.
Intermolecular Interactions and Solvation Effects
Studies focusing on the intermolecular interactions and solvation effects of this compound using molecular dynamics are not documented in the public research domain.
Quantitative Structure-Activity Relationships (QSAR) for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity nih.govnih.gov. These models are particularly prevalent for classes of compounds like nitroaromatics, which are widely used in industrial processes but also present potential environmental and health concerns nih.govnih.gov. By identifying key molecular descriptors that influence a particular outcome, QSAR models can predict the properties of untested chemicals, thereby reducing the need for extensive animal testing nih.govnih.gov.
For compounds structurally related to this compound, such as other substituted nitrobenzenes, nitrotoluenes, and nitroanisoles, numerous QSAR studies have been conducted to predict a range of toxicological endpoints. These studies have consistently highlighted the importance of several categories of molecular descriptors.
Key Molecular Descriptors in QSAR Models of Nitroaromatic Compounds:
| Descriptor Category | Specific Examples | Relevance to Biological Activity |
| Hydrophobicity | Octanol/water partition coefficient (log K_ow) | Governs the transport and distribution of the compound in biological systems. Higher hydrophobicity often leads to increased membrane permeability and bioaccumulation nih.gov. |
| Electronic Properties | Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), Energy of the Highest Occupied Molecular Orbital (E_HOMO), Dipole Moment | E_LUMO is frequently correlated with the electrophilicity of the molecule and its potential for undergoing nitroreduction, a key step in the metabolic activation of many nitroaromatics to toxic intermediates. E_HOMO relates to the molecule's ability to donate electrons nih.gov. |
| Steric and Topological Properties | Molecular Weight, Molar Refractivity, Molecular Connectivity Indices | These descriptors account for the size and shape of the molecule, which can influence its binding to biological macromolecules such as enzymes and receptors. |
| Quantum Chemical Descriptors | Partial atomic charges, Hyperpolarizability | Provide detailed information about the electron distribution within the molecule and its polarizability, which can affect intermolecular interactions dergipark.org.tr. |
Research Findings from QSAR Studies of Related Nitroaromatics:
QSAR models for nitroaromatic compounds have been developed for various toxicological endpoints, including mutagenicity, carcinogenicity, and ecotoxicity towards organisms like algae and aquatic invertebrates nih.govnih.gov. A recurring theme in these studies is that the toxicity of nitroaromatics is often a multifactorial phenomenon.
For instance, the mutagenicity of many nitroaromatic compounds is linked to their metabolic reduction to reactive intermediates that can damage DNA. QSAR models for this endpoint often find a strong correlation with electronic descriptors like E_LUMO, as a lower E_LUMO facilitates the initial electron transfer step in the reduction process nih.gov.
In the context of ecotoxicity, hydrophobicity (log K_ow) is frequently a dominant descriptor nih.gov. This is because the ability of a chemical to partition from the aqueous environment into an organism is a critical first step in exerting a toxic effect nih.gov.
The following table summarizes the general findings from QSAR studies on nitroaromatic compounds, which can provide an inferential understanding of the potential behavior of this compound.
Summary of QSAR Findings for Nitroaromatic Compounds:
| Toxicological Endpoint | Key Correlated Descriptors | General Trend |
| Mutagenicity (e.g., Ames test) | E_LUMO, Dipole Moment, Hydrophobicity | Lower E_LUMO and specific dipole moment values are often associated with higher mutagenic potential nih.gov. |
| Toxicity to Aquatic Organisms (e.g., Tetrahymena pyriformis) | log K_ow, E_LUMO | Increased hydrophobicity and electrophilicity generally lead to higher toxicity nih.gov. |
| Rat Acute Oral Toxicity (LD_50) | Hydrophobicity, Electrostatic and Van der Waals interactions | A combination of descriptors is often necessary to model this complex endpoint, with hydrophobicity playing a significant role in bioavailability mdpi.comnih.gov. |
It is important to note that the predictive power of QSAR models is dependent on the quality and diversity of the training data set. While these general trends for nitroaromatic compounds are informative, the specific biological activity of this compound would be influenced by the unique combination of its nitro, methyl, and methoxy substituents. These groups will modulate its hydrophobicity, electronic properties, and steric profile in a distinct manner. Therefore, while the existing body of QSAR research on related compounds provides a valuable framework, dedicated studies on this compound would be necessary for a precise characterization of its activity.
Advanced Organic Synthesis and Materials Science Applications of 4 Nitro 2,3,6 Trimethylanisole Derivatives
4-Nitro-2,3,6-trimethylanisole as a Versatile Synthetic Intermediate
This compound serves as a valuable starting material in organic synthesis due to its unique substitution pattern and the reactivity of its nitro group. The presence of three methyl groups and a methoxy (B1213986) group on the aromatic ring provides steric bulk and specific electronic properties, which can be exploited in the synthesis of more complex molecules. The nitro functional group, in particular, is a key handle for a variety of chemical transformations.
The most fundamental and widely utilized transformation of this compound is its reduction to the corresponding aryl amine, 4-amino-2,3,6-trimethylanisole (2,3,6-trimethyl-p-anisidine). The conversion of an aromatic nitro group to an amino group is a cornerstone reaction in organic chemistry, making nitroarenes important intermediates for dyes, pharmaceuticals, and antioxidants. nih.govwikipedia.org This reduction can be achieved through several reliable methods, most notably catalytic hydrogenation and the use of dissolving metals.
Catalytic hydrogenation is an efficient industrial method, often employing metal catalysts such as Nickel, Platinum, or Palladium. google.commdpi.com For instance, the hydrogenation of related nitro compounds like 2,4,6-trimethylnitrobenzene is effectively carried out using a Nickel catalyst under hydrogen pressure at elevated temperatures. google.com This process is highly efficient and typically results in high yields of the desired aniline (B41778). google.com
Another common laboratory and industrial method involves the use of iron powder in an acidic medium, such as hydrochloric acid. chemicalbook.com This classical method is robust and cost-effective for the reduction of nitroarenes to their corresponding anilines. chemicalbook.com The reaction proceeds via a series of intermediates, but the final product is the stable amino compound. The resulting 4-amino-2,3,6-trimethylanisole is a valuable functionalized building block, with a nucleophilic amino group that can participate in a wide array of subsequent reactions. nih.gov
| Method | Typical Reagents/Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H2 gas, Ni catalyst | 90-170°C, 1.0-3.0 MPa pressure | 4-Amino-2,3,6-trimethylanisole |
| Metal/Acid Reduction | Iron powder, HCl | 100-105°C, aqueous medium | 4-Amino-2,3,6-trimethylanisole |
| Borohydride (B1222165) Reduction | Sodium borohydride (NaBH4), catalyst | Aqueous medium, room temperature | 4-Amino-2,3,6-trimethylanisole |
The derivative, 4-amino-2,3,6-trimethylanisole, is a prime candidate for the synthesis of various N-heterocyclic compounds, which are core structures in many medicinally important molecules. nih.gov The amino group provides a point of reactivity for cyclization reactions. For example, substituted anilines are common precursors for building fused heterocyclic systems like quinazolines. By reacting the amine with appropriate precursors, one can construct the quinazolinone core, which is of significant biological interest. nih.gov
Furthermore, amino-substituted aromatics can be used to synthesize triazole derivatives. nih.govresearchgate.net Condensation of the amino group with various reagents can lead to the formation of a triazole ring, a versatile heterocycle in medicinal chemistry and materials science. nih.govresearchgate.net For instance, Schiff bases formed from the reaction of 4-amino-2,3,6-trimethylanisole with various aldehydes can be important intermediates in the synthesis of more complex heterocyclic systems. nih.gov The specific substitution pattern of the starting anisole (B1667542) derivative would impart unique solubility and conformational properties to the resulting heterocyclic products.
Substituted nitroaromatics like this compound are crucial intermediates in multi-step total synthesis of complex natural products and functional molecules. nih.gov In a synthetic pathway, a nitro group is often introduced to direct subsequent electrophilic aromatic substitutions and is later converted to an amino group to enable different types of bond formations.
For example, in syntheses targeting complex dyes or biologically active alkaloids, a highly substituted aniline is often required. The synthesis of Tyrian purple (6,6′-dibromoindigo) demonstrates the utility of functionalized nitroanilines, where a bromo-nitroaniline is a key precursor. mdpi.com Similarly, this compound can serve as a key fragment in the convergent synthesis of a larger target molecule. After its reduction to 4-amino-2,3,6-trimethylanisole, the amino group can be used for amide bond formation, cross-coupling reactions, or the construction of a heterocyclic ring as part of a more elaborate molecular architecture. The trimethyl and methoxy substituents provide steric and electronic handles that can influence the reactivity and properties of the final product.
Derivatization for Potential Applications in Advanced Materials
The unique structure of this compound and its derivatives suggests potential applications in the field of advanced materials, where molecular structure dictates macroscopic properties.
The amine derivative, 4-amino-2,3,6-trimethylanisole, is a potential monomer for the synthesis of high-performance polymers. The presence of the reactive amino group allows for its incorporation into polymer chains through polycondensation reactions. For instance, it could react with diacyl chlorides to form polyamides or with dianhydrides to form polyimides.
The three methyl groups on the aromatic ring would act as bulky side groups along the polymer backbone. This steric hindrance would likely disrupt chain packing, leading to polymers with increased solubility in organic solvents and potentially higher glass transition temperatures. Such modifications are crucial for developing processable polymers for advanced applications in electronics and aerospace where thermal stability and specific mechanical properties are required.
The amine derivative of this compound is an excellent precursor for the synthesis of sterically hindered ligands used in coordination chemistry and catalysis. Its structural isomer, 2,4,6-trimethylaniline (B148799) (mesidine), is a well-known building block for a variety of bulky ligands. wikipedia.org
One major application is the synthesis of Schiff base ligands through condensation with aldehydes or ketones. researchgate.netnih.gov For example, reaction with salicylaldehyde (B1680747) derivatives would produce multidentate ligands capable of coordinating with various metal ions. nih.gov
Furthermore, condensation of 4-amino-2,3,6-trimethylanisole with α-dicarbonyl compounds like glyoxal (B1671930) yields 1,2-diimine ligands. wikipedia.org These diimines are crucial precursors to some of the most important N-heterocyclic carbene (NHC) ligands, such as IMes, which are widely used in catalysis, including in olefin metathesis catalysts like the Grubbs catalyst. wikipedia.org The steric bulk provided by the trimethyl-substituted aryl groups is critical for stabilizing the catalytically active metal center and influencing the selectivity of the reaction. The 2,3,6-trimethyl substitution pattern, along with the electronic influence of the para-methoxy group, would offer a unique steric and electronic profile, making ligands derived from it attractive targets for developing new catalysts with novel reactivity.
| Ligand Class | Synthetic Precursor | Key Reaction | Potential Application |
|---|---|---|---|
| Schiff Base Ligands | Aldehydes/Ketones (e.g., Salicylaldehyde) | Condensation | Coordination complexes, catalysis |
| Diimine Ligands | α-Dicarbonyls (e.g., Glyoxal) | Condensation | Precursors to NHC ligands |
| N-Heterocyclic Carbene (NHC) Precursors | Diimine Ligands | Cyclization | Ligands for catalysis (e.g., metathesis) |
Role in Photoactive or Optoelectronic Materials
The application of this compound derivatives in the realm of photoactive and optoelectronic materials is an emerging area of research, largely extrapolated from the known properties of nitroaromatic compounds. novomof.comasm.org These compounds are recognized for their electron-accepting nature, a characteristic that is fundamental to the design of materials with specific electronic and optical properties. mdpi.com The interaction of light with such materials can induce charge-transfer events, which are critical for applications ranging from sensors to nonlinear optics.
Derivatives of this compound are investigated for their potential as components in luminescent materials, particularly for sensing applications. novomof.com The principle often relies on fluorescence quenching. A fluorescent polymer or material can have its light emission "turned off" or quenched in the presence of an electron-accepting molecule like a nitroaromatic compound. mdpi.com The nitro group, being strongly electron-withdrawing, can interact with the excited state of a fluorophore, leading to a measurable decrease in fluorescence intensity. This mechanism forms the basis for developing sensitive detectors for various analytes. mdpi.com
Research into materials like Metal-Organic Frameworks (MOFs) highlights the potential for using nitroaromatic compounds to create advanced sensors. novomof.com The porous and tunable nature of MOFs allows for the incorporation of specific functionalities that can interact with analytes. While direct studies on this compound within MOFs are not extensively documented, the broader class of nitroaromatics is a known target for MOF-based sensors, suggesting a viable research direction for its derivatives. novomof.com
The structural features of this compound—the nitro group (acceptor), the methoxy group (donor), and the benzene (B151609) ring (π-system)—create a "push-pull" electronic structure. This configuration is a classic design element for materials with nonlinear optical (NLO) properties. The data below summarizes the key molecular features and their potential roles in photoactive materials.
Table 1: Molecular Features of this compound and Their Photoactive Roles
| Feature | Electronic Role | Potential Application | Underlying Principle |
|---|---|---|---|
| Nitro Group (-NO2) | Strong Electron Acceptor | Fluorescence Quenching Sensor | Interaction with excited state of a fluorophore, leading to non-radiative decay. mdpi.com |
| Methoxy Group (-OCH3) | Electron Donor | Nonlinear Optics (NLO) | Enhances intramolecular charge transfer (ICT) upon photoexcitation, leading to a large molecular hyperpolarizability. |
| Trimethylated Ring | Steric Bulk/Solubility | Organic Light-Emitting Diodes (OLEDs) | Prevents aggregation-caused quenching (ACQ) by keeping molecules separated, potentially improving solid-state luminescence efficiency. |
| Aromatic System | π-Conjugated Core | Organic Photovoltaics (OPV) | Acts as the foundational structure for charge transport and absorption of light. |
Development of Catalytic Systems Utilizing this compound Derivatives
The tailored electronic and steric properties of this compound make its derivatives intriguing candidates for the development of novel catalytic systems. The transformation of the nitro group into an amine yields 4-Amino-2,3,6-trimethylanisole (2,3,5-trimethylanisidine), a molecule with significant potential as a ligand scaffold or as a building block for organocatalysts.
Ligands for Transition Metal Catalysis (by analogy to trimethylaniline)
By analogy to 2,4,6-trimethylaniline (mesidine), which is a well-established precursor for sterically demanding ligands in transition metal catalysis, 4-Amino-2,3,6-trimethylanisole is a promising building block. wikipedia.org 2,4,6-trimethylaniline is famously used to synthesize N-heterocyclic carbene (NHC) ligands like IMes, which is a component of second-generation Grubbs' catalysts for olefin metathesis. wikipedia.org The steric bulk provided by the methyl groups is crucial for stabilizing the metal center and promoting catalytic activity. rutgers.edu
Similarly, the amine derivative of this compound offers a sterically hindered aniline structure. The three methyl groups can create a protective pocket around a metal center when the amine is converted into a ligand, such as an NHC or a Schiff base. wikipedia.orgnih.gov This steric hindrance can enhance catalyst stability and influence selectivity in reactions like cross-coupling, amination, and C-H activation. rutgers.edumdpi.com The electronic properties of the ligand can be further tuned by the methoxy group on the aromatic ring, which can influence the electron density at the metal center.
Table 2: Comparison of Precursors for Sterically Hindered Ligands
| Precursor Compound | Resulting Ligand Type (Example) | Key Catalytic Application | Role of Methyl Groups |
|---|---|---|---|
| 2,4,6-Trimethylaniline | N-Heterocyclic Carbene (IMes) | Olefin Metathesis (Grubbs' Catalyst) | Provide steric bulk to stabilize the metal complex and promote catalytic turnover. wikipedia.org |
| 4-Amino-2,3,6-trimethylanisole (Hypothetical) | N-Heterocyclic Carbene, Schiff Base | Cross-Coupling, Asymmetric Catalysis nih.gov | Provide steric bulk; methoxy group allows for electronic tuning of the ligand. |
Organocatalytic Applications
The field of asymmetric organocatalysis often employs small chiral organic molecules to catalyze stereoselective reactions. mdpi.combeilstein-journals.org Derivatives of proline and other chiral amines are common scaffolds for these catalysts. nih.gov The nitro group itself is a key functionality in many organocatalytic reactions, such as the Michael addition of aldehydes or ketones to nitroalkenes, which is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net
Derivatives of this compound can be envisioned as components of organocatalysts in several ways. The chiral reduction of the nitro group or the introduction of chiral centers on its alkyl substituents could lead to novel chiral amine or phosphine (B1218219) catalysts. The bulky trimethylanisole moiety could serve as a stereo-directing group, influencing the enantioselectivity of a reaction by creating a specific chiral environment around the catalytic site. For instance, incorporating the 4-Amino-2,3,6-trimethylanisole unit into a thiourea (B124793) or squaramide catalyst structure could create a bifunctional catalyst capable of activating substrates through hydrogen bonding while providing significant steric shielding. mdpi.com
Applications in Agrochemical and Specialty Chemical Synthesis (contextual, not product specific)
Nitroaromatic compounds are foundational intermediates in the chemical industry, particularly for the synthesis of agrochemicals and specialty chemicals. nih.govresearchgate.net The functional groups present in this compound—a nitro group, an ether linkage, and an alkylated aromatic ring—make it a versatile precursor for a wide range of more complex molecules. asm.org
The synthesis of many herbicides, fungicides, and insecticides begins with a substituted nitroaromatic compound. nih.govresearchgate.net The nitro group is often reduced to an aniline, which then serves as a handle for further chemical modifications. For example, anilines are common starting points for the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives, classes of compounds known to exhibit fungicidal and herbicidal properties. nih.govnih.govgoogle.com The specific substitution pattern of the aromatic ring is critical for biological activity, and the trimethyl and methoxy groups on the this compound scaffold could impart desirable properties such as increased efficacy, altered mode of action, or favorable environmental persistence. mdpi.com
In specialty chemical synthesis, substituted nitroaromatics are used to produce dyes, polymers, and pharmaceuticals. novomof.comnih.gov The reduction of the nitro group to an amine, followed by diazotization, allows for the introduction of a wide variety of other functional groups. The resulting anilines are also key precursors for pigments and dyes. guidechem.comwikipedia.org The unique substitution pattern of this compound suggests its potential use in creating specialty chemicals with tailored properties, such as specific colors for dyes or enhanced thermal stability for polymers.
Table 3: Potential Synthetic Pathways for Agrochemicals from Nitroaromatic Precursors
| Precursor Class | Key Transformation | Resulting Moiety | Target Agrochemical Class (Example) |
|---|---|---|---|
| Substituted Nitrobenzene | Catalytic Reduction | Substituted Aniline | Phenylpyrazole Fungicides nih.gov |
| Substituted Nitrobenzene | Reduction, Cyclization | Heterocyclic Ring Systems | Isoxazole Herbicides google.comnih.gov |
Future Research Directions and Open Questions in 4 Nitro 2,3,6 Trimethylanisole Chemistry
Exploration of Unconventional Synthetic Pathways
The synthesis of 4-Nitro-2,3,6-trimethylanisole has not been described in the available scientific literature. A primary research direction would be to establish a reliable and efficient synthetic route.
Future Research Focus:
Nitration of 2,3,6-trimethylanisole: A logical starting point would be the direct nitration of 2,3,6-trimethylanisole. Research should focus on regioselectivity, controlling the position of the nitro group on the aromatic ring. The directing effects of the methoxy (B1213986) and methyl groups would need to be carefully studied under various nitrating conditions (e.g., using nitric acid with sulfuric acid, or milder reagents) to favor the formation of the 4-nitro isomer.
Alternative Synthetic Strategies: Should direct nitration prove unselective, alternative multi-step pathways could be explored. This might involve the synthesis of a precursor molecule where the desired substitution pattern is already established, followed by a final transformation to introduce the nitro or methoxy group.
Computational Modeling of Synthetic Routes: Theoretical calculations could be employed to predict the feasibility and potential outcomes of different synthetic approaches, thereby guiding experimental work.
A summary of potential starting materials for synthesis is presented in Table 1.
| Starting Material | Potential Reaction Type | Target Intermediate/Product |
| 2,3,6-trimethylanisole | Electrophilic Aromatic Substitution (Nitration) | This compound |
| 2,3,5-Trimethylphenol | Nitration followed by Methylation | 4-Nitro-2,3,5-trimethylphenol |
This table is speculative and based on general organic synthesis principles, as no specific synthesis for this compound has been reported.
In-depth Studies of Reaction Kinetics and Thermodynamics
Once a viable synthetic pathway is established, the next logical step would be to understand the kinetics and thermodynamics of the reactions involved in the formation of this compound.
Open Questions:
What are the rate-determining steps in the synthesis of this compound?
How do reaction parameters such as temperature, concentration, and catalyst affect the reaction rate and yield?
What are the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for the formation of this compound? This data would be crucial for process optimization and scaling.
Development of Advanced Analytical Tools for Complex Mixtures
The synthesis of this compound is likely to produce a mixture of isomers and byproducts. Therefore, the development of robust analytical methods for its detection and quantification is essential.
Future Research Directions:
Chromatographic Methods: Development of gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the separation and quantification of this compound from its isomers (e.g., 5-Nitro-2,3,6-trimethylanisole).
Spectroscopic Characterization: Detailed characterization of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a reference library for its identification.
In-situ Reaction Monitoring: Exploration of techniques like process analytical technology (PAT) to monitor the reaction in real-time, which would aid in optimizing reaction conditions and understanding kinetics.
Integration of Machine Learning and AI in Predictive Chemistry
With no existing data, this compound presents a blank slate for the application of predictive chemistry models.
Potential Applications:
Property Prediction: Machine learning algorithms could be trained on datasets of structurally similar nitroaromatic compounds to predict the physicochemical properties, spectral data, and potential bioactivity of this compound.
Synthesis Optimization: AI could be used to design and optimize synthetic routes by predicting reaction outcomes under different conditions, potentially accelerating the discovery of an efficient synthesis.
Design of Novel Architectures and Functional Materials Based on the this compound Core
The functional groups present in this compound (nitro, methoxy, and methyl groups on an aromatic ring) suggest that it could be a building block for more complex molecules and materials.
Areas for Exploration:
Derivatization: The nitro group can be reduced to an amine, and the methoxy group can potentially be cleaved to a phenol. These transformations would open up a wide range of derivatization possibilities for creating new molecules with potentially interesting properties (e.g., as precursors for dyes, pharmaceuticals, or polymers).
Materials Science: Investigation into whether the molecular structure of this compound lends itself to the formation of liquid crystals, organic semiconductors, or other functional materials.
Investigation of Green and Sustainable Chemical Processes for its Production and Utilization
As new chemical processes are developed, there is an increasing emphasis on green and sustainable practices.
Future Research Goals:
Green Synthesis: Development of a synthetic route that utilizes non-toxic reagents, renewable solvents, and energy-efficient conditions. This could involve exploring biocatalysis or photochemistry as alternatives to traditional nitration methods.
Lifecycle Assessment: A thorough evaluation of the environmental impact of the synthesis, use, and disposal of this compound would be a critical component of its development.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-Nitro-2,3,6-trimethylanisole, and what analytical techniques are essential for structural confirmation?
- Methodological Answer : A typical route involves nitrodeiodination of halogenated precursors. For example, 2,4,6-triiodo-3,5-dimethylanisole can undergo nitration in nitroethane with nitric acid (90%) at 60°C for 2 hours, followed by extraction and purification via recrystallization . Key analytical methods include nuclear magnetic resonance (NMR) for isomer differentiation (e.g., distinguishing para- vs. meta-nitro groups), gas-liquid chromatography (GLC) for purity assessment (>99%), and melting point determination to verify crystallinity .
Q. How can researchers optimize nitration conditions to minimize byproduct formation in nitroanisole synthesis?
- Methodological Answer : Temperature control (e.g., maintaining 60°C) and stoichiometric precision in nitric acid usage are critical. For example, excess nitric acid in nitrodeiodination reactions can lead to over-nitration or decomposition. Solvent choice (e.g., nitroethane vs. nitromethane) also influences regioselectivity, as polar aprotic solvents favor nitro group introduction at less sterically hindered positions .
Q. What steps are necessary to ensure high purity of this compound during synthesis?
- Methodological Answer : Post-reaction purification via column chromatography or recrystallization (e.g., using hexane/ethyl acetate mixtures) is essential. Purity can be validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, complemented by mass spectrometry (MS) to confirm molecular ion peaks and rule out halogenated impurities .
Advanced Research Questions
Q. How can conflicting NMR data for nitro-substituted anisole derivatives be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic rotational barriers in nitro groups or isomer coexistence. For example, in 2,6-diiodo-3,5-dimethyl-4-nitroanisole, coupling constants in H-NMR (e.g., for aromatic protons) and -NMR chemical shifts (e.g., 152 ppm for nitro-substituted carbons) help distinguish para- vs. ortho-isomers. Combining 2D NMR (COSY, NOESY) with computational modeling (DFT) can resolve ambiguities .
Q. What strategies address regioselectivity challenges in nitrodeiodination reactions of alkyl-substituted iodoanisoles?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For instance, bulky methyl groups at the 2,3,6-positions in iodoanisoles direct nitration to the less hindered 4-position. Kinetic studies using time-resolved GLC can monitor reaction progress, while isotopic labeling (e.g., -nitric acid) tracks nitro group incorporation pathways .
Q. How do researchers interpret mass spectrometry fragmentation patterns for nitroanisole derivatives with multiple substituents?
- Methodological Answer : Key fragmentation pathways include loss of NO (46 Da) and methyl groups (15 Da). For example, this compound may exhibit a molecular ion at (CHNO), with fragments at (loss of NO) and (additional CH loss). Comparing experimental data with NIST spectral libraries ensures accurate assignment .
Q. What are the thermal stability considerations for this compound under reflux conditions?
- Methodological Answer : Thermal degradation studies using differential scanning calorimetry (DSC) reveal decomposition onset temperatures (e.g., >160°C). Reflux in high-boiling solvents like dimethylformamide (DMF) should be limited to <4 hours to prevent nitro group reduction or demethylation. Real-time monitoring via in-situ FT-IR can detect intermediates like phenolic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
